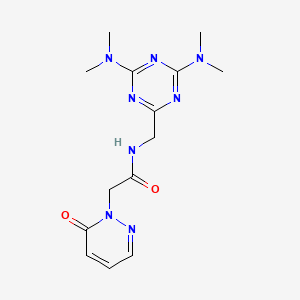

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. The triazine ring is further functionalized with a methyl group attached to an acetamide linker, which connects to a 6-oxopyridazinone moiety. The dimethylamino groups likely enhance solubility and electronic modulation, while the pyridazinone moiety may contribute to hydrogen bonding or π-stacking interactions in biological systems.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N8O2/c1-20(2)13-17-10(18-14(19-13)21(3)4)8-15-11(23)9-22-12(24)6-5-7-16-22/h5-7H,8-9H2,1-4H3,(H,15,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLRLMRCSQFJKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C(=O)C=CC=N2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound notable for its unique structural features, which include a triazine ring and a pyridazine moiety. This compound has garnered attention in the fields of medicinal chemistry and agricultural science due to its potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈N₄O₂

- Molecular Weight : Approximately 286.33 g/mol

- Structural Features :

- Triazine ring substituted with dimethylamino groups.

- Pyridazine structure contributing to its biological activity.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to significant pharmacological effects.

The compound's mechanism involves binding to specific sites on enzymes or receptors, thereby modulating their activity. Such interactions can result in:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Research Findings

Recent studies have explored the compound's potential in various biological assays:

- Antimicrobial Activity : Preliminary results indicate that the compound exhibits antimicrobial properties against certain bacterial strains.

- Anti-inflammatory Effects : In vitro studies suggest that it may reduce inflammation markers in cell cultures.

- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cell lines in preliminary assays.

Case Studies and Experimental Data

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial effects | Showed significant inhibition of E. coli growth at concentrations above 50 µg/mL. |

| Study 2 | Assess anti-inflammatory properties | Reduced TNF-alpha levels by 30% in LPS-stimulated macrophages at 10 µM concentration. |

| Study 3 | Investigate anticancer activity | Inhibited growth of HCT116 colorectal cancer cells with an IC50 value of 25 µM. |

Synthetic Routes

The synthesis of this compound generally involves multi-step organic reactions:

- Formation of Triazine Intermediate :

- Reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.

- Final Product Synthesis :

- The triazine intermediate is then reacted with an appropriate pyridazine derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, production often utilizes continuous flow reactors and optimized reaction conditions to maximize yield and purity. Advanced purification techniques such as chromatography are employed to isolate the final product effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS: 2034348-79-1)

This compound shares the acetamide linker and pyridazinone group with the target molecule but differs in its heterocyclic core and substituents. Its structure includes a fused [1,2,4]triazolo[4,3-b]pyridazine ring substituted with a thiophene group at position 6 (see Table 1).

Table 1: Structural and Physicochemical Comparison

Structural and Functional Implications

- The analog’s fused triazolopyridazine core introduces rigidity and planar aromaticity, which may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility .

- Substituent Effects: The dimethylamino groups in the target compound likely increase polarity and metabolic stability compared to the thiophene group in the analog, which contributes lipophilicity and π-stacking capacity .

Pharmacological and Physicochemical Considerations

- Solubility and Bioavailability: The target compound’s dimethylamino groups may confer superior aqueous solubility, whereas the analog’s thiophene and triazolopyridazine could favor membrane permeability . Lack of reported melting/boiling points for the analog limits direct comparison of thermal stability .

Synthetic Accessibility :

- The analog’s fused triazolopyridazine core likely requires multi-step synthesis, while the target’s triazine structure might be more straightforward to functionalize.

Research Findings and Limitations

- The target compound’s properties remain hypothetical due to absent empirical studies.

- Knowledge Gaps: Comparative binding affinities, pharmacokinetic profiles, and toxicity data are unavailable for both compounds. The impact of sulfur (in the analog’s thiophene) versus nitrogen-rich triazine on redox activity or off-target interactions is unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.